4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

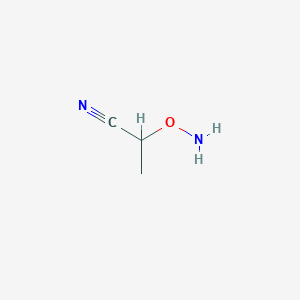

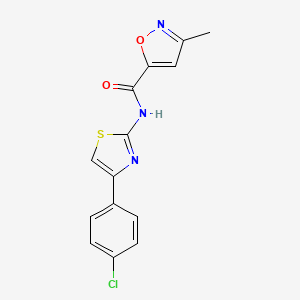

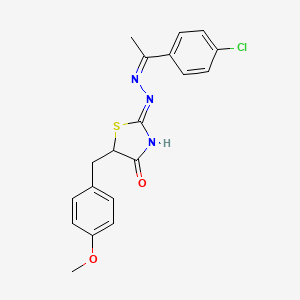

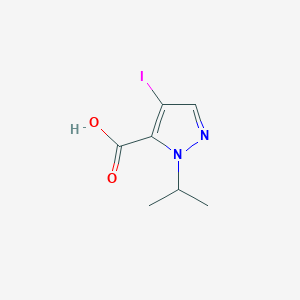

“4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C6H9IN2O2 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 4-Iodopyrazole was used in an indium-mediated synthesis of heterobiaryls .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, 4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . Other reactions include a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .Wissenschaftliche Forschungsanwendungen

Antiallergic and Antianaphylactic Agents

One notable application is in the synthesis of antiallergic and antianaphylactic agents. Studies have shown that certain pyrazole derivatives, specifically those with isopropyl groups, exhibit significant antiallergic activity. These compounds have been demonstrated to be more potent than disodium cromoglycate, a known antiallergic drug, suggesting their potential in clinical applications for treating allergic reactions (Nohara et al., 1985).

Synthetic Chemistry and Functionalization Reactions

In synthetic chemistry, 4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid serves as a precursor for the functionalization of pyrazole derivatives. Efficient iodination methods have been developed for structurally varying pyrazoles, leading to derivatives with potential applications in pharmaceuticals and agrochemicals. These methods provide high yields and demonstrate the versatility of pyrazole derivatives in chemical synthesis (Lyalin & Petrosyan, 2013).

Molecular Structures and Coordination Polymers

Furthermore, research on pyrazole-based ligands, including those similar to this compound, has led to the development of new metal coordination polymers. These polymers have diverse structures and potential applications in catalysis, gas storage, and separation processes. The synthesis and structural diversity of these polymers underscore the importance of pyrazole derivatives in materials science (Cheng et al., 2017).

Zukünftige Richtungen

While specific future directions for “4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid” are not mentioned, there are ongoing developments in synthetic techniques and biological activity related to pyrazole derivatives . The use of eco-friendly catalysts in the synthesis of pyrazole derivatives is one of the recent advances .

Wirkmechanismus

Target of Action

It is known that similar compounds interact with enzymes such as alcohol dehydrogenase 1c, 1b, and 1a, and mycocyclosin synthase .

Mode of Action

Similar compounds are known to interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways, leading to a broad range of biological activities .

Pharmacokinetics

Similar compounds are known to have various pharmacokinetic properties that impact their bioavailability .

Result of Action

Similar compounds are known to have various effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

4-iodo-2-propan-2-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-4(2)10-6(7(11)12)5(8)3-9-10/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYFTWJICSUEDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.